Propanol

Description

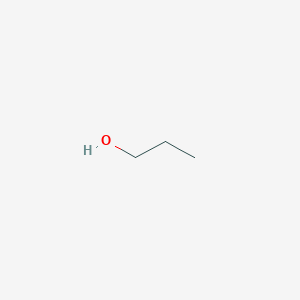

Structure

3D Structure

Properties

IUPAC Name |

propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O, Array, CH3CH2CH2OH | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1-propanol | |

| Description | Chemical information link to Wikipedia. | |

| Record name | propanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propan-1-ol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021739 | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propanol appears as a clear colorless liquid with a sharp musty odor like rubbing alcohol. Flash point 53-77 °F. Autoignites at 700 °F. Vapors are heavier than air and mildly irritate the eyes, nose, and throat. Density approximately 6.5 lb / gal. Used in making cosmetics, skin and hair preparations, pharmaceuticals, perfumes, lacquer formulations, dye solutions, antifreezes, rubbing alcohols, soaps, window cleaners, acetone and other chemicals and products., Liquid, Colorless liquid with a mild, alcohol-like odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid, Colorless liquid with a mild, alcohol-like odor. | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

207 °F at 760 mmHg (USCG, 1999), 97.2 °C, 97 °C, 207 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

77 °F (USCG, 1999), 23 °C, 23 °C, 74 °F (closed cup), 22 °C (open cup), 15 °C c.c., 72 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), MISCIBLE WITH PROPYLENE GLYCOL, > 10% acetone, > 10% benzene, > 10% ether, For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page., 1000.0 mg/mL, Solubility in water: miscible, 1 ml in 1 ml 95% alcohol (in ethanol), Miscible | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8053 @ 20 °C/4 °C, % IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG, Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C, Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm, Relative density (water = 1): 0.8, 0.800-0.805, 0.81 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/274/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (Air = 1), Relative vapor density (air = 1): 2.1 | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.98 mmHg (USCG, 1999), 21.0 [mmHg], 21.0 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 15 mmHg | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sales specifications: water (0.1 wt%), acidity (0.003 wt% as acetic acid); 2-methylpentanal (10 ppm), Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

71-23-8 | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96F264O9SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UH7D80E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-195.2 °F (USCG, 1999), -127 °C, -126.1 °C, -196 °F | |

| Record name | N-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0553 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-PROPYL ALCOHOL (N-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/489 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Propyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0533.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Physicochemical Properties of 1-Propanol: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-propanol, tailored for its application in research, particularly within the pharmaceutical and drug development sectors. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of relevant mechanisms and workflows to support laboratory applications.

Core Physicochemical Data of 1-Propanol

1-Propanol (n-propanol) is a primary alcohol that sees extensive use as a solvent in the pharmaceutical industry, primarily for resins and cellulose esters, and occasionally as a disinfectant.[1] A clear, colorless liquid with a characteristic mild, alcohol-like odor, its properties make it a versatile tool in various research and development applications.[2][3]

General and Physical Properties

The fundamental physical and identification properties of 1-propanol are summarized below.

| Property | Value | References |

| Molecular Formula | C₃H₈O | [1] |

| Molar Mass | 60.096 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, alcohol-like | [1][2] |

| Density | 0.803 g/mL | [1] |

| Melting Point | -126 °C (-195 °F; 147 K) | [1] |

| Boiling Point | 97 to 98 °C (206 to 208 °F; 370 to 371 K) | [1][4] |

| Solubility in water | Miscible | [1][3] |

Thermodynamic and Safety Properties

Key thermodynamic and safety data are crucial for handling and utilizing 1-propanol in experimental settings.

| Property | Value | References |

| Flash Point | 15 °C (59 °F) c.c. | [5][6] |

| Autoignition Temperature | 371 °C (700 °F; 644 K) | [1][5] |

| Explosive Limits | 2.1–13.7% | [5][7] |

| Vapor Pressure | 1.99 kPa (at 20 °C) | [1][3] |

| Vapor Density | 2.1 (vs air) | [2][8] |

Optical and Electrochemical Properties

These properties are essential for analytical applications and understanding the solvent behavior of 1-propanol.

| Property | Value | References |

| Refractive Index (n_D) | 1.387 | [1] |

| Viscosity | 1.959 mPa·s (at 25 °C) | [1] |

| Dielectric Constant | 20.1 | [9][10] |

| Acidity (pKa) | 16 | [1] |

| log P (Octanol/Water) | 0.329 | [1][3] |

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical properties of 1-propanol are provided below. These protocols are fundamental for verifying substance purity and for use in computational modeling and process design.

Density Determination using a Pycnometer

Objective: To accurately determine the density of a 1-propanol sample.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Pasteur pipette

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Tare Weight: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Sample Filling: Fill the pycnometer with the 1-propanol sample, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to emerge from the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until the liquid reaches thermal equilibrium.

-

Final Volume Adjustment: Remove the pycnometer from the bath and carefully dry the exterior. Ensure the liquid level is exactly at the top of the capillary.

-

Final Weighing: Weigh the filled pycnometer and record the mass as m₂.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Boiling Point Determination by Capillary Method

Objective: To determine the boiling point of a 1-propanol sample.

Apparatus:

-

Thiele tube or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (2-3 mL) of 1-propanol to the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the 1-propanol.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or oil bath. Heat the apparatus gently.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.[10]

-

Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the 1-propanol.[11] Record this temperature.

Viscosity Measurement with an Ostwald Viscometer

Objective: To measure the kinematic and dynamic viscosity of 1-propanol.

Apparatus:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette and suction bulb

Procedure:

-

Cleaning: Clean the viscometer thoroughly with a suitable solvent and dry it completely.

-

Sample Loading: Using a pipette, introduce a precise volume of 1-propanol into the larger bulb of the viscometer.

-

Temperature Equilibration: Place the viscometer vertically in the constant temperature bath (e.g., 25 °C) and allow it to equilibrate for at least 15-20 minutes.

-

Measurement: Using a suction bulb, draw the liquid up into the other arm of the viscometer until the meniscus is above the upper calibration mark.

-

Flow Time: Release the suction and accurately measure the time it takes for the meniscus to fall from the upper calibration mark to the lower calibration mark using a stopwatch.

-

Replicates: Repeat the measurement at least three times to ensure consistency and calculate the average flow time.

-

Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (K), which is determined by calibrating with a liquid of known viscosity (e.g., water): ν = K * t The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of 1-propanol at the same temperature: η = ν * ρ

Refractive Index Measurement using an Abbe Refractometer

Objective: To determine the refractive index of 1-propanol.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp or white light with a compensator)

-

Dropper

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol)

Procedure:

-

Calibration: Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

-

Prism Cleaning: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent. Allow the prisms to dry completely.

-

Sample Application: Place a few drops of the 1-propanol sample onto the surface of the lower prism.

-

Prism Closure: Close the prism assembly and ensure the liquid sample spreads evenly between the two prisms, forming a thin film.

-

Temperature Control: Allow water from the constant temperature circulator (e.g., 20 °C) to flow through the jackets of the prisms until the desired temperature is stable.

-

Field of View Adjustment: Adjust the mirror or light source to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

-

Boundary Sharpening: If a colored band is visible at the boundary, adjust the compensator knob until the boundary becomes a sharp, achromatic line.

-

Reading: Turn the fine adjustment knob to center the sharp boundary line on the crosshairs in the eyepiece.

-

Record Value: Read the refractive index value from the instrument's scale.

Visualizations of Mechanisms and Workflows

Mechanism of 1-Propanol Interaction with a Cell Membrane

1-propanol's efficacy as a disinfectant and its role in certain biological research applications can be attributed to its interaction with cell membranes. Due to its three-carbon chain, 1-propanol is more hydrophobic than shorter-chain alcohols like methanol and ethanol. This increased hydrophobicity allows it to more readily partition into the lipid bilayer of cell membranes.[1] The insertion of 1-propanol molecules among the phospholipid tails disrupts the membrane's structure and integrity, leading to increased permeability and eventual cell lysis.

References

- 1. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. scribd.com [scribd.com]

- 6. Small Molecule/Bilayer Interactions – Multiscale Modeling of Soft Materials [research.engineering.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. researchgate.net [researchgate.net]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chymist.com [chymist.com]

A Technical Guide to the Spectroscopic Analysis of 2-Propanol

This guide provides a comprehensive overview of the spectroscopic data and analysis of 2-propanol (isopropyl alcohol), a widely used secondary alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical visualizations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-propanol is characterized by distinct absorption bands corresponding to its hydroxyl and alkyl groups.

Data Presentation: IR Spectral Data for 2-Propanol

The key vibrational modes for 2-propanol are summarized below. The fingerprint region (approximately 1500-400 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, which is useful for confirming its identity.[1]

| Wavenumber (cm⁻¹) | Bond Vibration | Appearance/Characteristics |

| ~3600 - 3200 | O-H Stretch | Strong, broad band due to hydrogen bonding.[1] |

| ~2970 - 2850 | C-H Stretch (sp³) | Strong, sharp peaks.[1] |

| ~1350 - 1030 | C-O Stretch | Strong intensity.[2] |

| ~1175 - 1140 | C-C-C Skeletal | Moderate absorption.[1] |

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample of 2-propanol.

Materials:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample of 2-propanol (analytical grade).

-

Pipette or dropper.

-

Solvent for cleaning (e.g., dry acetone or ethanol).

-

Lint-free wipes (e.g., Kimwipes).

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Before introducing the sample, a background spectrum must be collected. This measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and instrument response, which will be subtracted from the sample spectrum. Ensure the ATR crystal surface is clean and dry.

-

Sample Application: Place a small drop (approximately 1-2 drops) of 2-propanol directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[3]

-

Spectrum Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal, if applicable. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

-

Cleaning: After analysis, clean the ATR crystal thoroughly by rinsing it with a suitable solvent like acetone and drying it with a lint-free wipe.[3]

Caption: Correlation of 2-propanol's functional groups with IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-propanol, ¹H NMR identifies the different proton environments, while ¹³C NMR identifies the unique carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-propanol shows three distinct signals, corresponding to the three different proton environments in the molecule. The integrated proton ratio is 6:1:1.[4]

Data Presentation: ¹H NMR Spectral Data for 2-Propanol

| Chemical Shift (δ) ppm | Proton Environment | Multiplicity | Integration |

| ~1.2 | (CH₃)₂CH- | Doublet | 6H |

| ~4.0 | (CH₃)₂CH- | Septet | 1H |

| Variable (~2-5) | -OH | Singlet (broad) | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to rapid proton exchange. This exchange can be confirmed by adding a drop of D₂O to the sample, which will cause the -OH peak to disappear.[4]

¹³C NMR Spectroscopy

Due to the molecule's symmetry, the two methyl (CH₃) groups are chemically equivalent, resulting in only two signals in the ¹³C NMR spectrum.[5]

Data Presentation: ¹³C NMR Spectral Data for 2-Propanol

| Chemical Shift (δ) ppm | Carbon Environment |

| ~25 | (CH₃)₂CH- |

| ~64 | (CH₃)₂CH- |

Experimental Protocol: Acquiring an NMR Spectrum

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-propanol.

Materials:

-

NMR Spectrometer (e.g., 300 MHz or higher).

-

5 mm NMR tubes and caps.[6]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Internal standard (e.g., Tetramethylsilane, TMS).

-

Sample of 2-propanol.

-

Volumetric glassware and pipettes.

-

Filter (e.g., pipette with a small plug of glass wool).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of 2-propanol for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0 ppm).[7]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a glass wool plug directly into the NMR tube to prevent magnetic field distortions.[8]

-

The final solution height in the tube should be approximately 4-5 cm.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

-

Spectrum Acquisition:

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[7]

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay). For ¹H NMR, a few scans are often sufficient. For the less sensitive ¹³C nucleus, more scans are required.

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration.

Caption: ¹H and ¹³C NMR signal correlation for 2-propanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 2-propanol, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways.

Data Presentation: Mass Spectral Data for 2-Propanol

The mass spectrum of 2-propanol shows a molecular ion peak corresponding to its molecular weight, although it can be of low intensity. The most abundant peak (base peak) results from a characteristic fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Fragment Identity | Relative Intensity |

| 60 | [C₃H₈O]⁺ | Molecular Ion [M]⁺ | Low |

| 45 | [C₂H₅O]⁺ | [M - CH₃]⁺ | 100% (Base Peak)[9] |

| 43 | [C₃H₇]⁺ | [M - OH]⁺ | Moderate |

| 27 | [C₂H₃]⁺ | Moderate |

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To obtain an Electron Ionization (EI) mass spectrum of 2-propanol, often using a Gas Chromatography (GC) inlet system.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample of 2-propanol.

-

High-purity volatile solvent (e.g., methanol or dichloromethane).[10]

-

Microsyringe for injection.

-

Vials for sample dilution.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-propanol (e.g., 1-100 µg/mL) in a volatile solvent like methanol.[10]

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization (e.g., 250 °C).

-

GC Column: Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Oven Program: Set a temperature program to separate the analyte from the solvent and any impurities. A simple program might start at 40 °C and ramp up.

-

MS Parameters: Set the ion source to EI mode (typically 70 eV). Set the mass analyzer to scan a relevant m/z range (e.g., 15-100 amu).

-

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet using a microsyringe.

-

Data Acquisition: The sample is vaporized, carried by a gas (e.g., Helium) through the GC column where it is separated, and then enters the MS ion source. The MS acquires spectra continuously as compounds elute from the column.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to 2-propanol. The mass spectrum for this peak can then be extracted and analyzed. The fragmentation pattern is compared against spectral libraries (e.g., NIST) for confirmation.[10]

Caption: Primary fragmentation pathway of 2-propanol in EI-MS.

References

- 1. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. fiveable.me [fiveable.me]

- 3. webassign.net [webassign.net]

- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

Propanol Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of propanol in organic chemistry, with a focus on oxidation, dehydration, and conversion to alkyl halides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed mechanistic insights, experimental protocols, and quantitative data to support laboratory work and process development.

Oxidation of this compound

The oxidation of this compound is a fundamental transformation that can yield either propanal (an aldehyde) or propanoic acid (a carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. Primary alcohols, such as propan-1-ol, are susceptible to this two-step oxidation, while the secondary alcohol, propan-2-ol, is oxidized to a ketone (propanone).

The initial oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms.[1] Stronger oxidizing agents can facilitate the further oxidation of the aldehyde to a carboxylic acid by the addition of an oxygen atom.[1]

Reaction Mechanisms

The oxidation of propan-1-ol to propanal and subsequently to propanoic acid proceeds through the formation of a chromate ester intermediate when using chromium-based oxidants. The mechanism involves the following key steps:

-

Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent (e.g., chromic acid, H₂CrO₄), followed by proton transfer to form a chromate ester.

-

Elimination: A base (often water) removes a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding the aldehyde.

-

Further Oxidation to Carboxylic Acid: If a strong oxidizing agent is used and the aldehyde is not removed from the reaction mixture, it can be further oxidized. The aldehyde is first hydrated to form a gem-diol, which then undergoes oxidation in a similar manner to the initial alcohol, yielding the carboxylic acid.

// Nodes this compound [label="Propan-1-ol"]; Oxidant1 [label="[O]\n(e.g., PCC, CrO₃)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Propanal [label="Propanal"]; Oxidant2 [label="[O]\n(e.g., K₂Cr₂O₇, H₂SO₄)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Propanoic_Acid [label="Propanoic Acid"];

// Edges this compound -> Propanal [label="Partial Oxidation"]; Propanal -> Propanoic_Acid [label="Further Oxidation"]; this compound -> Oxidant1 [style=invis]; Propanal -> Oxidant2 [style=invis];

// Invisible edges for layout {rank=same; this compound; Oxidant1;} {rank=same; Propanal; Oxidant2;} }

Figure 1: Oxidation pathway of propan-1-ol.Quantitative Data

The choice of oxidizing agent and reaction conditions significantly impacts the product distribution and yield.

| Oxidizing Agent | Product(s) | Typical Yield | Reference |

| Pyridinium chlorochromate (PCC) in CH₂Cl₂ | Propanal | High | [2] |

| K₂Cr₂O₇ / H₂SO₄ (distillation) | Propanal | Moderate | [3] |

| K₂Cr₂O₇ / H₂SO₄ (reflux) | Propanoic Acid | High | [4] |

| (ProH)₃[PW₁₂O₄₀] / H₂O₂ | Propanoic Acid | 88% | [5] |

| Ruthenium trichloride / Hexacyanoferrate(III) | Propanal | - |

Table 1: Comparison of oxidizing agents for the conversion of 1-propanol.

The rate of oxidation is dependent on the concentration of the alcohol and the oxidizing agent. For the oxidation of 2-propanol with chromic acid, the rate law has been determined to be V = k₃[Cr(VI)][2-propanol]h₀.[6]

| Oxidizing Agent | Second-order rate constant (M⁻¹s⁻¹) | Reference |

| Ozone (O₃) | 0.2 | [2] |

| Hydroxyl Radical (HO•) | 2.8 x 10⁹ | [2] |

Table 2: Second-order rate constants for the reaction of 1-propanol with various oxidizing agents in aqueous media.

Experimental Protocols

This protocol is designed for the partial oxidation of propan-1-ol to propanal, where the lower boiling point of the aldehyde allows for its removal from the reaction mixture by distillation, preventing further oxidation.[3][4]

-

Apparatus Setup: Assemble a distillation apparatus.

-

Reaction Mixture: In the distillation flask, place a solution of acidified potassium dichromate(VI).

-

Addition of Alcohol: Slowly add propan-1-ol to the flask.

-

Heating: Gently heat the mixture. The propanal formed will distill over.

-

Collection: Collect the distillate, which is primarily propanal.

// Nodes Start [label="Start: Prepare Reagents"]; Mix [label="Mix Propan-1-ol and\nAcidified Dichromate"]; Heat [label="Heat Mixture in\nDistillation Apparatus"]; Distill [label="Distill Propanal"]; Collect [label="Collect Propanal"]; End [label="End: Product Purification"];

// Edges Start -> Mix; Mix -> Heat; Heat -> Distill; Distill -> Collect; Collect -> End; }

Figure 2: Experimental workflow for propanal synthesis.This protocol is designed for the complete oxidation of propan-1-ol to propanoic acid using a stronger oxidizing agent under reflux conditions.[4]

-

Apparatus Setup: Assemble a reflux apparatus.

-

Reaction Mixture: In the reaction flask, combine propan-1-ol with an excess of acidified potassium dichromate(VI) solution.

-

Heating: Heat the mixture under reflux for a specified period to ensure complete oxidation.

-

Work-up: After cooling, the reaction mixture is worked up to isolate the propanoic acid. This may involve distillation or extraction.

// Nodes Start [label="Start: Prepare Reagents"]; Mix [label="Mix Propan-1-ol and\nExcess Acidified Dichromate"]; Heat [label="Heat Mixture\nunder Reflux"]; Cool [label="Cool Reaction Mixture"]; Isolate [label="Isolate Propanoic Acid\n(Distillation/Extraction)"]; End [label="End: Product Purification"];

// Edges Start -> Mix; Mix -> Heat; Heat -> Cool; Cool -> Isolate; Isolate -> End; }

Figure 3: Experimental workflow for propanoic acid synthesis.Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields propene. The mechanism of this reaction is dependent on the structure of the alcohol. Propan-2-ol, a secondary alcohol, typically undergoes dehydration via an E1-like mechanism, while propan-1-ol, a primary alcohol, is more likely to follow an E2 pathway.[7][8]

Reaction Mechanisms

The dehydration of propan-2-ol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, at elevated temperatures proceeds through a carbocation intermediate.[7]

-

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton from the acid catalyst, forming a protonated alcohol (an oxonium ion). This converts the poor leaving group (-OH) into a good leaving group (H₂O).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation. This is the rate-determining step of the reaction.

-

Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst.